3-oxodecanoyl-CoA

Fatty acid oxidation Acyl-CoA dehydrogenase Enzyme inhibition

3-Oxodecanoyl-CoA is the obligate C10 intermediate in mitochondrial β-oxidation, essential for recapitulating MCAD deficiency pathology. Unlike C8 or C12 analogs, only this C10 compound yields diagnostic acylcarnitine profiles (C10:1, C8). With a KM of 0.0018–0.0021 mM for 3-ketoacyl-CoA thiolase, it reduces costly CoA-derivative usage in kinetic assays. Procurement supports flux analysis, newborn screening method development, and fungal polyketide pathway engineering.

Molecular Formula C31H52N7O18P3S
Molecular Weight 935.8 g/mol
CAS No. 50411-91-1
Cat. No. B3031555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxodecanoyl-CoA
CAS50411-91-1
Molecular FormulaC31H52N7O18P3S
Molecular Weight935.8 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1
InChIKeyAZCVXMAPLHSIKY-HSJNEKGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxodecanoyl-CoA (CAS 50411-91-1) for Fatty Acid Oxidation Research: A Quantitative Procurement Guide


3-Oxodecanoyl-CoA (CAS 50411-91-1) is a C10 3-oxoacyl-CoA derivative and the obligate β-ketoacyl intermediate in the mitochondrial β-oxidation of decanoic acid (C10) [1]. It occupies a precise intersection point in fatty acid catabolism, serving as both the product of L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) acting on (S)-hydroxydecanoyl-CoA [2], and as the substrate for 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which cleaves it into acetyl-CoA and octanoyl-CoA [3]. It has a monoisotopic mass of 935.2302 Da and a standard Gibbs free energy of formation (ΔfG‘°) of -380.1282 kcal/mol [4].

3-Oxodecanoyl-CoA Cannot Be Substituted by C8 or C12 Analogs in Medium-Chain β-Oxidation Assays


Interchanging 3-oxodecanoyl-CoA with chain-length analogs such as 3-oxooctanoyl-CoA (C8) or 3-oxododecanoyl-CoA (C12) introduces confounding variables that compromise experimental reproducibility and biological relevance. Acyl-CoA chain length directly dictates substrate recognition by medium-chain acyl-CoA dehydrogenase (MCAD) versus long-chain acyl-CoA dehydrogenase (LCAD), and 3-oxodecanoyl-CoA occupies the specific C10 niche that distinguishes medium-chain from long-chain fatty acid oxidation pathways [1]. Substituting C8 or C12 analogs alters thiolase cleavage kinetics—producing hexanoyl-CoA or decanoyl-CoA, respectively, rather than octanoyl-CoA [2]—and fails to recapitulate the precise metabolic block observed in MCAD deficiency, where decanoyl-CoA-derived intermediates accumulate pathognomonically [3].

Quantitative Differentiators for 3-Oxodecanoyl-CoA vs. Chain-Length Analogs in Enzyme Assays and Pathway Studies


3-Oxodecanoyl-CoA Binds MCAD with Measurable Inhibitory Affinity

3-Oxodecanoyl-CoA exhibits a KI value of 0.0007 mM for medium-chain acyl-CoA dehydrogenase (MCAD, EC 1.3.8.7), placing its inhibitory potency among 3-oxoacyl-CoA species in a quantifiable range. For context, 2,3-octadienoyl-CoA shows a KI of 0.00073 mM, while 2-octenoyl-CoA shows a KI of 0.0034 mM under comparable conditions [1]. The KI of 3-oxodecanoyl-CoA is approximately 4.9-fold lower than that of 2-octenoyl-CoA, indicating higher binding affinity to the MCAD active site.

Fatty acid oxidation Acyl-CoA dehydrogenase Enzyme inhibition Medium-chain acyl-CoA dehydrogenase

3-Oxodecanoyl-CoA Demonstrates High-Affinity Substrate Kinetics for Thiolase

3-Oxodecanoyl-CoA serves as a high-affinity substrate for 3-ketoacyl-CoA thiolase (EC 2.3.1.16), with reported KM values of 0.0018 mM and 0.0021 mM in Sus scrofa (pig) enzyme preparations [1]. In comparison, 3-oxooctanoyl-CoA (C8) shows a KM of 0.0024 mM under similar assay conditions, indicating that 3-oxodecanoyl-CoA exhibits approximately 25-33% lower KM than its C8 analog [1]. The KM range for 3-oxoacyl-CoA substrates spanning C6 to C16 typically falls between 0.003 and 0.007 mM, placing 3-oxodecanoyl-CoA at the high-affinity end of this spectrum [2]. The thiolase reaction cleaves 3-oxodecanoyl-CoA to yield acetyl-CoA and octanoyl-CoA, a product profile distinct from the cleavage of 3-oxododecanoyl-CoA, which yields acetyl-CoA and decanoyl-CoA [3].

Fatty acid oxidation 3-Ketoacyl-CoA thiolase Enzyme kinetics Mitochondrial beta-oxidation

C10-Specific Intermediate for Medium-Chain Fatty Acid Oxidation Disorder Modeling

3-Oxodecanoyl-CoA is the precise C10 β-oxidation intermediate that accumulates in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most prevalent inherited fatty acid oxidation disorder. MCAD-deficient fibroblasts readily convert decanoyl-CoA (C10) to octanoyl-CoA (C8) and 3-oxodecanoyl-CoA as the diagnostic intermediate, whereas long-chain substrates are not metabolized through the MCAD pathway [1]. Substituting 3-oxododecanoyl-CoA (C12) or 3-oxohexadecanoyl-CoA (C16) for 3-oxodecanoyl-CoA in disease-modeling experiments fails to recapitulate the specific metabolic block at C10, as LCAD and VLCAD rather than MCAD are the primary enzymes acting on longer-chain species [2]. In normal human fibroblast studies using tandem mass spectrometry, decanoyl-CoA-derived 3-oxodecanoyl-CoA produces a distinct acylcarnitine profile (C10:1 and C8 species) that is absent when using C8 or C12 precursors [1].

MCAD deficiency Inborn errors of metabolism Tandem mass spectrometry Fatty acid oxidation disorders

3-Oxodecanoyl-CoA Enables Fungal Azaphilone Pigment Biosynthesis via FAS-Mediated Incorporation

3-Oxodecanoyl-CoA is not merely a catabolic intermediate; it functions as a biosynthetic building block in fungal secondary metabolism. In Monascus purpureus, the fatty acid synthase (FAS) encoded within the azaphilone pigment biosynthetic gene cluster specifically synthesizes 3-oxooctanoyl-CoA and 3-oxodecanoyl-CoA for incorporation into the azaphilone backbone [1]. Substitution with 3-oxododecanoyl-CoA (C12) or 3-oxohexanoyl-CoA (C6) would alter pigment structure or abolish incorporation entirely, as the polyketide synthase (MpPKS5) exhibits chain-length specificity for C8 and C10 3-oxoacyl precursors [1]. This biosynthetic role is orthogonal to the canonical β-oxidation function and represents a procurement rationale distinct from mitochondrial pathway studies.

Polyketide biosynthesis Fungal secondary metabolism Fatty acid synthase Natural products

Thermodynamic Profile Establishes 3-Oxodecanoyl-CoA as Energetically Favorable Intermediate

3-Oxodecanoyl-CoA has a standard Gibbs free energy of formation (ΔfG‘°) of -380.1282 kcal/mol, a value that positions it within the energetic landscape of β-oxidation intermediates for thermodynamic feasibility calculations [1]. While ΔfG’° data for direct C8 and C12 analogs are not compiled in the same database, the availability of this value for 3-oxodecanoyl-CoA enables its use in constraint-based metabolic models (e.g., genome-scale metabolic reconstructions) where thermodynamic consistency is required [1]. The ΔfG‘° value is calculated using the group contribution method of Latendresse et al. (2013), providing a standardized reference for flux balance analysis and metabolic control studies.

Metabolic modeling Thermodynamics Flux balance analysis Metabolic engineering

3-Oxodecanoyl-CoA Exhibits Defined LC-MS/MS Spectral Fingerprints for Analytical Detection

3-Oxodecanoyl-CoA has predicted LC-MS/MS spectra with defined SPLASH keys for positive and negative ionization modes: splash10-000i-1911101102-e06b0f3c790ac5de2cf7 at 10V positive mode, and splash10-017i-4100200229-28f322070650a52a0275 at 20V negative mode [1]. These predicted spectra, available through the Bovine Metabolome Database and MiMe DB, provide a spectral reference that distinguishes 3-oxodecanoyl-CoA from other 3-oxoacyl-CoA species in untargeted metabolomics workflows. While analogous spectral predictions exist for other chain-length variants, the C10-specific SPLASH key enables targeted SRM/MRM method development without requiring de novo spectral acquisition.

LC-MS/MS Metabolomics Acyl-CoA analysis Analytical method development

Validated Application Scenarios Where 3-Oxodecanoyl-CoA Delivers Chain-Length-Specific Scientific Value


In Vitro Modeling of MCAD Deficiency Using 3-Oxodecanoyl-CoA as a Diagnostic Substrate

3-Oxodecanoyl-CoA is the exact C10 β-oxidation intermediate that accumulates in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. Researchers modeling this disorder in human fibroblasts or cell-free systems must use 3-oxodecanoyl-CoA rather than C8 or C12 analogs, because only the C10 intermediate recapitulates the pathognomonic metabolic block at MCAD and produces the diagnostic acylcarnitine profile (C10:1 and C8 species) detectable by tandem mass spectrometry [1]. Procurement of 3-oxodecanoyl-CoA supports method development for newborn screening assays and investigation of MCAD-deficient metabolic flux.

Kinetic Characterization of 3-Ketoacyl-CoA Thiolase Using the Highest-Affinity Medium-Chain Substrate

3-Oxodecanoyl-CoA exhibits KM values of 0.0018–0.0021 mM for 3-ketoacyl-CoA thiolase (EC 2.3.1.16), placing it at the high-affinity end of the 3-oxoacyl-CoA substrate spectrum (C6–C16 range: 0.003–0.007 mM) [2]. This approximately 25–33% lower KM relative to 3-oxooctanoyl-CoA (0.0024 mM) [3] makes 3-oxodecanoyl-CoA the preferred substrate for thiolase kinetic assays, reducing the quantity of costly CoA derivative required per reaction and enabling reliable activity measurements at limiting substrate concentrations.

Fungal Polyketide Biosynthesis and Secondary Metabolite Engineering

In Monascus purpureus and related fungi, the fatty acid synthase encoded within the azaphilone pigment biosynthetic gene cluster specifically synthesizes 3-oxodecanoyl-CoA for incorporation into the polyketide backbone [4]. Researchers engineering fungal secondary metabolite pathways or studying polyketide synthase substrate specificity require authentic 3-oxodecanoyl-CoA as a precursor feeding substrate or analytical standard, as substitution with longer- or shorter-chain 3-oxoacyl-CoAs yields structurally divergent pigments or fails to support biosynthesis [4].

Thermodynamic Constraint Modeling in Genome-Scale Metabolic Reconstructions

3-Oxodecanoyl-CoA is one of a limited number of 3-oxoacyl-CoA species with a validated standard Gibbs free energy of formation (ΔfG‘°) value (-380.1282 kcal/mol) compiled in MetaCyc [5]. Computational biologists performing flux balance analysis or thermodynamic feasibility calculations on mitochondrial β-oxidation models can incorporate 3-oxodecanoyl-CoA with confidence, whereas analogous chain-length variants lacking this standardized datum require estimation or exclusion, reducing model accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-oxodecanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.